N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-12(11-2-7-18-10-11)13-4-8-17-9-6-15-5-1-3-14-15/h1-3,5,7,10H,4,6,8-9H2,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIMTBGGDIBHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the ethoxyethyl linker: The pyrazole derivative is then reacted with an ethylene oxide derivative to introduce the ethoxyethyl group.
Formation of the furan carboxamide moiety: The final step involves the reaction of the intermediate with furan-3-carboxylic acid or its derivatives under amide coupling conditions, often using reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed depending on the desired substitution.
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
- N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide
- N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzamide
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide is unique due to the combination of its pyrazole, ethoxyethyl, and furan carboxamide moieties. This unique structure may confer specific properties and activities that are not present in similar compounds, making it a valuable target for further research and development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide, and how is purity ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of pyrazole and furan precursors. For example, pyrazole-ethyl intermediates are synthesized via nucleophilic substitution, followed by carboxamide formation using activated furan-3-carboxylic acid derivatives. Purification often employs column chromatography with gradients of ethyl acetate/hexane, and purity is confirmed via HPLC (>95%) and NMR spectroscopy (e.g., absence of extraneous proton signals in the aromatic region) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the pyrazole-ethoxyethyl and furan-carboxamide moieties. Infrared (IR) spectroscopy verifies carbonyl (C=O) and amide (N-H) functional groups. Mass spectrometry (HRMS or ESI-MS) provides molecular weight confirmation. Cross-validation with X-ray crystallography data (if available) resolves ambiguities in stereochemistry .
Q. How can researchers assess the compound's solubility for in vitro assays?
- Methodological Answer : Solubility is tested in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). If precipitation occurs, co-solvent systems (e.g., PEG-400/water) or micellar formulations (using Tween-80) are explored. Dynamic Light Scattering (DLS) monitors aggregation in biological media .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer : Initial screens include:
- Enzyme inhibition assays : Kinase or protease targets (IC₅₀ determination via fluorogenic substrates).
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Methodological Answer : Key parameters include:
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 2 hours vs. 24 hours conventionally).
- Catalyst selection : Palladium catalysts (e.g., Pd/C) improve coupling efficiency.
- Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance intermediate stability. Post-reaction quenching with ice-water minimizes byproducts .
Q. How to resolve contradictions in NMR and crystallography data for structural assignments?
- Methodological Answer : Conflicting data (e.g., unexpected NOE correlations vs. X-ray torsion angles) require:
- DFT calculations : To model conformers and compare theoretical/experimental NMR chemical shifts.
- Variable-temperature NMR : To detect dynamic equilibria (e.g., rotamers).
- Synchrotron XRD : High-resolution data resolves ambiguities in bond lengths/angles .
Q. What computational strategies predict the compound's pharmacokinetic (PK) properties?
- Methodological Answer : Use in silico tools like:
- ADMET predictors : SwissADME or pkCSM for bioavailability, BBB penetration, and CYP450 interactions.
- Molecular dynamics (MD) simulations : To study binding stability with target proteins (e.g., 100-ns simulations in GROMACS).
- Docking studies (AutoDock Vina) : Identify key residues in binding pockets for SAR optimization .
Q. What advanced techniques elucidate its mechanism of action in complex biological systems?
- Methodological Answer : Employ:
- CRISPR-Cas9 knockouts : To confirm target specificity in cell lines.
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) with purified receptors.
- Metabolomics (LC-MS) : Track downstream metabolic perturbations (e.g., TCA cycle intermediates) .
Q. How to address discrepancies in bioactivity data across different assay platforms?
- Methodological Answer : Standardize protocols:
- Cell viability assays : Compare MTT, CellTiter-Glo, and ATP-lite in parallel.
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-antibodies) alongside enzymatic assays.
- Statistical rigor : Use Z’-factor analysis to assess assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
